3-(5-Bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Description
3-(5-Bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromofuran ring and a chlorodimethylphenoxy group, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c1-8-5-10(6-9(2)14(8)17)20-7-13-18-15(19-22-13)11-3-4-12(16)21-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFFGHUUMJKZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Bromofuran Ring: The bromofuran ring can be synthesized by bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The bromofuran and oxadiazole rings can be coupled using suitable reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may target the oxadiazole ring or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the oxadiazole ring or other functional groups.
Substitution Products: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromofuran-2-yl)-1,2,4-oxadiazole: Lacks the chlorodimethylphenoxy group.
5-(4-Chloro-3,5-dimethylphenoxy)methyl-1,2,4-oxadiazole: Lacks the bromofuran ring.
Uniqueness
The presence of both the bromofuran and chlorodimethylphenoxy groups in 3-(5-Bromofuran-2-yl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole may impart unique chemical reactivity and biological activity compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
